3-Methylfuran-2-carbohydrazide

Description

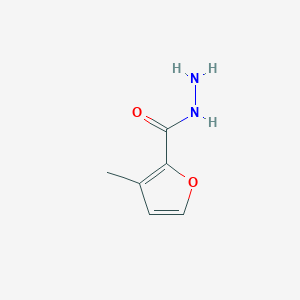

3-Methylfuran-2-carbohydrazide (CAS No. 1378807-68-1) is a heterocyclic organic compound with the molecular formula C₄H₄BrFO₂ and a molecular weight of 182.98 g/mol . Structurally, it consists of a furan ring substituted with a methyl group at the 3-position and a carbohydrazide functional group at the 2-position.

Properties

IUPAC Name |

3-methylfuran-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-2-3-10-5(4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEFBWFDAMBTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylfuran-2-carbohydrazide can be synthesized through several methods. One common method involves the reaction of 3-methylfuran-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

3-Methylfuran-2-carboxylic acid+Hydrazine hydrate→this compound+Water

The reaction is carried out in an appropriate solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylfuran-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the hydrazide group under mild conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced hydrazine derivatives.

Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

3-Methylfuran-2-carbohydrazide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-methylfuran-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 3-methylfuran-2-carbohydrazide, highlighting differences in substituents, reactivity, and applications:

Reactivity and Functional Group Influence

- Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group in this compound enhances its nucleophilicity, making it suitable for condensation reactions (e.g., with aldehydes or ketones) to form hydrazones or heterocycles . In contrast, 5-methylfuran-2-carboxylic acid (CAS 496-41-3) undergoes typical carboxylic acid reactions, such as esterification or amidation .

- Methyl Substituent Effects : The methyl group at the 3-position in this compound sterically hinders electrophilic substitution reactions, directing reactivity toward the carbohydrazide moiety. Comparatively, 5-methylfuran-2-carboxylic acid exhibits reactivity at the electron-rich 5-position .

Pharmacological Potential

- Anticancer Activity: this compound derivatives demonstrate notable anticancer activity due to their ability to inhibit enzyme pathways involved in tumor proliferation. This contrasts with 5-hydroxymethylfuran-2-carboxylic acid, which is primarily used in biodegradable polymers rather than pharmaceuticals .

- Bioavailability : The hydrazide group improves solubility in polar solvents, enhancing bioavailability compared to methyl esters like methyl 3-methylfuran-2-carboxylate .

Research Findings and Key Differences

- Thermal Stability : The methyl group in this compound increases thermal stability compared to unsubstituted furan carbohydrazides, as evidenced by differential scanning calorimetry (DSC) studies .

- Toxicity Profile : Safety data for 3-methylfuran-2-carboxylic acid (CAS 4412-96-8) indicate moderate skin and eye irritation (H315-H319), suggesting that its carbohydrazide derivative may require similar handling precautions .

Biological Activity

3-Methylfuran-2-carbohydrazide is an organic compound with the molecular formula C6H8N2O2. It features a furan ring substituted with a methyl group and a hydrazide functional group, which contributes to its unique chemical properties. This compound is primarily studied for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, derivatives of this compound have shown effectiveness against a range of bacterial strains. For instance, a series of experiments conducted on different furan derivatives revealed that certain derivatives exhibited notable inhibitory effects on bacterial growth, specifically targeting Gram-positive and Gram-negative bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cellular pathways related to cell survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on Gram-positive and Gram-negative bacteria | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modulation of their activity, impacting various cellular processes such as oxidative stress response and apoptosis induction. The hydrazide group plays a crucial role in these interactions, enhancing the compound's reactivity with biological macromolecules.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, researchers evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that at concentrations as low as 50 µg/mL, the compound exhibited significant antibacterial activity, leading to a reduction in bacterial viability by over 70% within 24 hours of exposure.

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of this compound on human cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for MCF-7 cells and 30 µM for A549 cells. Flow cytometry analysis confirmed that the compound induced apoptosis in these cell lines, characterized by increased Annexin V binding.

Synthesis and Derivatives

This compound serves as an intermediate for synthesizing various derivatives that may enhance its biological activity. Researchers have explored modifications to the hydrazide group to improve efficacy against specific targets. For example, derivatives with additional functional groups have been synthesized and evaluated for their enhanced antimicrobial and anticancer properties .

Table 2: Derivatives of this compound

| Derivative Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino derivative | Amino group substitution | Enhanced anticancer activity |

| Halogenated derivative | Halogen substitution at furan ring | Increased antimicrobial potency |

| Alkylated derivatives | Various alkyl groups | Broader spectrum of activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methylfuran-2-carbohydrazide, and what experimental parameters influence yield?

- Methodology : The compound can be synthesized via condensation reactions using furan-2-carbaldehyde derivatives and hydrazine precursors. For example, methyl azidoacetate in methanol with sodium methoxide as a catalyst facilitates cyclization under reflux conditions (e.g., toluene, 110°C) . Key parameters include reaction temperature, solvent polarity, and stoichiometric ratios of reactants. Purity is typically verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

- Methodology : X-ray crystallography is critical for confirming the planar furan ring and carbohydrazide moiety. Single-crystal diffraction data (e.g., monoclinic space group P2₁/c) resolve bond angles and torsion angles . Complementary techniques include:

- NMR : ¹H/¹³C NMR for identifying methyl (-CH₃) and hydrazide (-NH-NH₂) groups.

- FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) .

Q. What are the recommended storage and handling protocols for this compound given limited toxicity data?

- Methodology : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Use PPE (gloves, goggles) and conduct reactions in fume hoods due to undefined aspiration hazards . Toxicity screening via Ames tests or in vitro cytotoxicity assays is advised before prolonged use .

Advanced Research Questions

Q. How can cyclization reactions be optimized to synthesize this compound derivatives with enhanced bioactivity?

- Methodology : Substituent effects on the furan ring (e.g., trifluoromethyl groups) improve metabolic stability. Cyclization in toluene with BF₃·Et₂O as a Lewis acid catalyst enhances regioselectivity . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize using DoE (Design of Experiments) for temperature and catalyst loading .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic sites. Solvent effects (e.g., methanol vs. DMF) are simulated using PCM (Polarizable Continuum Model). Compare computed activation energies with experimental kinetic data .

Q. How can contradictions in reported physicochemical properties (e.g., solubility, melting point) be resolved?

- Methodology : Systematic reproducibility studies under controlled humidity and temperature. For example, discrepancies in melting points may arise from polymorphic forms; use DSC (Differential Scanning Calorimetry) to identify phase transitions . Publish full experimental conditions (e.g., heating rate: 10°C/min) to standardize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.